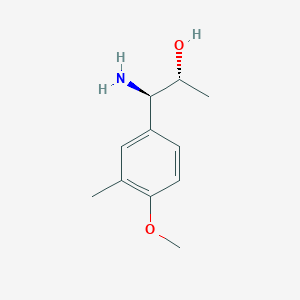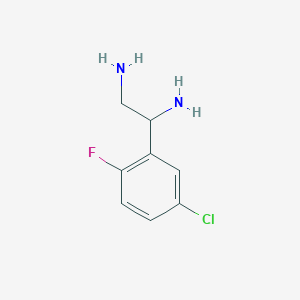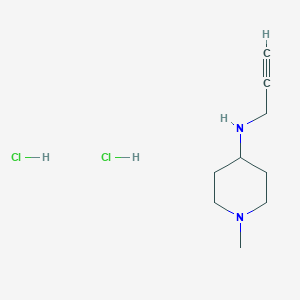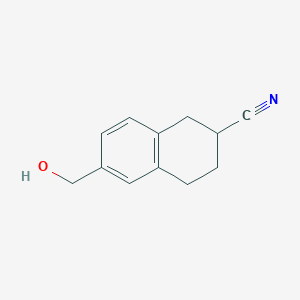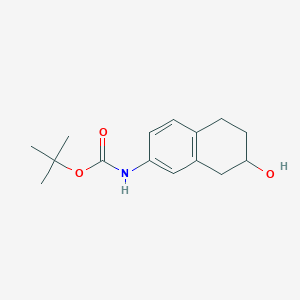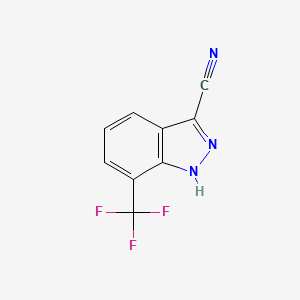
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoromethyl group enhances the compound’s chemical stability, lipophilicity, and metabolic resistance, making it a valuable entity in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na under mild conditions . This method selectively introduces the trifluoromethyl group at the desired position, yielding the target compound efficiently.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available precursors and environmentally friendly reagents. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the indazole core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile serves as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it a valuable intermediate in organic synthesis .
Biology: The compound’s stability and lipophilicity make it suitable for biological studies, including drug discovery and development. It can be used to design molecules with enhanced pharmacokinetic properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its incorporation into drug molecules can improve their efficacy and metabolic stability .
Industry: The compound finds applications in the agrochemical industry as a precursor for synthesizing pesticides and herbicides. Its stability and resistance to metabolic degradation make it an ideal candidate for such applications .
Mecanismo De Acción
The mechanism of action of 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions .
Comparación Con Compuestos Similares
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar stability and lipophilicity.
Trifluoromethyl amides: Known for their metabolic stability and use in drug development.
Trifluoromethylstyrenes: Versatile intermediates in organic synthesis with applications in medicinal chemistry.
Uniqueness: 7-(Trifluoromethyl)-1H-indazole-3-carbonitrile stands out due to its unique indazole core combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H4F3N3 |
|---|---|
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
7-(trifluoromethyl)-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)6-3-1-2-5-7(4-13)14-15-8(5)6/h1-3H,(H,14,15) |
Clave InChI |
ZTGGHXLMIGYEOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)
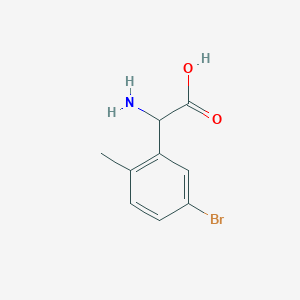
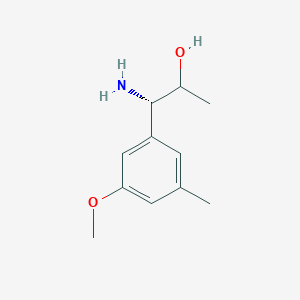
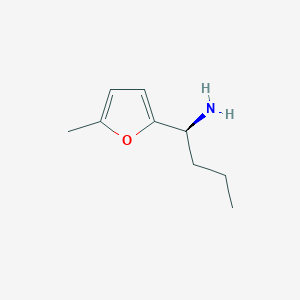
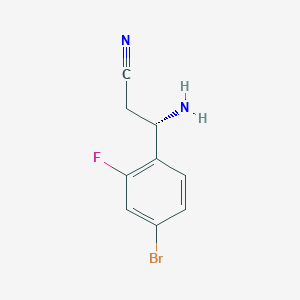
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)
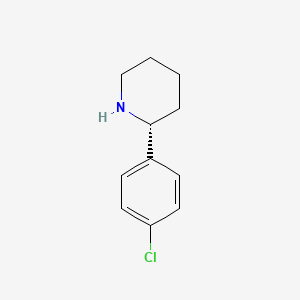
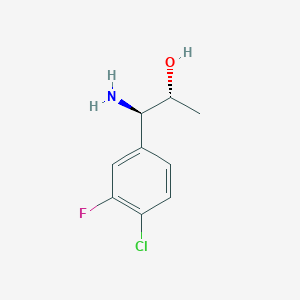
![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)
